molecular formula C14H14N8O3 B391550 2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE

2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B391550
M. Wt: 342.31g/mol
InChI Key: MNNDFDBWZZKBIU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide is a complex organic compound that features an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a nitro-substituted tetraazole derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acid derivatives, amino-substituted tetraazole derivatives, and various substituted hydrazides .

Scientific Research Applications

2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The indole core can intercalate into DNA, disrupting its structure and function, while the nitro-substituted tetraazole moiety can form reactive intermediates that inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide apart is its unique combination of an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety.

Properties

Molecular Formula

C14H14N8O3

Molecular Weight

342.31g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide

InChI

InChI=1S/C14H14N8O3/c1-9(8-21-19-14(18-20-21)22(24)25)16-17-13(23)6-10-7-15-12-5-3-2-4-11(10)12/h2-5,7,15H,6,8H2,1H3,(H,17,23)/b16-9+

InChI Key

MNNDFDBWZZKBIU-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-]

SMILES

CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

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